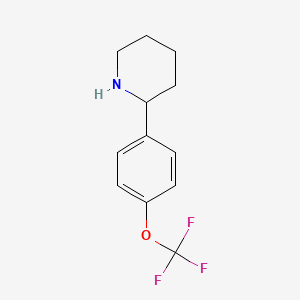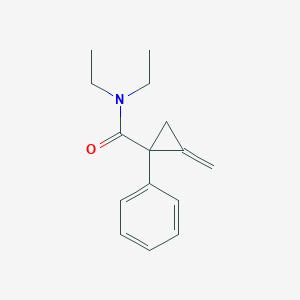
H-DL-Phe-DL-Cys(1)-DL-Phe-DL-Trp-DL-Lys-DL-xiThr-DL-Cys(1)-NH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- The compound you’ve mentioned is a peptide, specifically a cyclic peptide. It contains several amino acids linked together in a specific sequence.
- The “DL” prefix indicates that the amino acids are in the racemic form (both D- and L-enantiomers).
- The compound’s full name suggests that it consists of the following amino acids: phenylalanine (Phe), cysteine (Cys), tryptophan (Trp), lysine (Lys), and threonine (Thr).
- The “xi” in the sequence likely represents an unusual or modified amino acid, but without further information, we can’t specify its identity.
- The compound is capped with cysteine residues at both ends, forming a cyclic structure.
- Peptides like this one can have various biological activities, and their synthesis and study are of interest in both basic research and applied fields.
準備方法
- The synthesis of cyclic peptides involves solid-phase peptide synthesis (SPPS) or solution-phase methods.
- In SPPS, the peptide chain is built step by step on a solid support (usually a resin). Amino acids are sequentially added using protected forms.
- The cyclization can occur during or after synthesis. For example, disulfide bridges between cysteine residues can form the cyclic structure.
- Industrial production methods may vary depending on the specific application of the compound. Custom synthesis or modification of existing peptides is common.
化学反応の分析
- The compound may undergo various reactions:
Oxidation: Formation of disulfide bridges (cysteine-cysteine) to create the cyclic structure.
Reduction: Breaking disulfide bonds.
Substitution: Modification of amino acid side chains (e.g., acylation, alkylation).
- Common reagents include protecting groups (e.g., Fmoc, Boc), coupling agents (e.g., HBTU, HATU), and reducing agents (e.g., TCEP).
- Major products include the desired cyclic peptide and any byproducts formed during synthesis.
科学的研究の応用
Chemistry: Study of peptide synthesis methods, cyclization strategies, and chemical modifications.
Biology: Investigation of peptide-receptor interactions, enzyme inhibition, and cellular signaling pathways.
Medicine: Development of peptide-based drugs (e.g., cyclic peptides as potential therapeutics).
Industry: Use in diagnostics, biotechnology, and materials science.
作用機序
- The compound’s mechanism of action depends on its specific target.
- If it interacts with receptors, it may modulate signaling pathways.
- If it inhibits enzymes, it could affect metabolic processes.
- Further research is needed to determine the exact molecular targets and pathways involved.
類似化合物との比較
- Unfortunately, without knowing the identity of the “xi” amino acid, it’s challenging to compare this compound directly.
- cyclic peptides with similar structures (e.g., containing Phe, Cys, Trp, and Lys) may exist.
- Examples of similar compounds include cyclosporin A (immunosuppressant) and gramicidin S (antibiotic).
Remember that this overview provides a general understanding, and specific details would require more in-depth research
特性
IUPAC Name |
10-(4-aminobutyl)-19-[(2-amino-3-phenylpropanoyl)amino]-16-benzyl-7-(1-hydroxyethyl)-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H58N10O8S2/c1-26(56)38-45(63)53-36(39(48)57)24-64-65-25-37(54-40(58)31(47)20-27-12-4-2-5-13-27)44(62)51-34(21-28-14-6-3-7-15-28)42(60)52-35(22-29-23-49-32-17-9-8-16-30(29)32)43(61)50-33(41(59)55-38)18-10-11-19-46/h2-9,12-17,23,26,31,33-38,49,56H,10-11,18-22,24-25,46-47H2,1H3,(H2,48,57)(H,50,61)(H,51,62)(H,52,60)(H,53,63)(H,54,58)(H,55,59) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRIWNRQEPOGNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H58N10O8S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
931.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
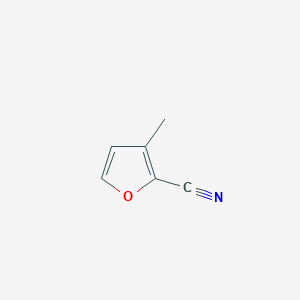
![tert-butyl N-[3-(3,4-dihydroxyphenyl)-1-(dimethylamino)-1-oxopropan-2-yl]carbamate](/img/structure/B12091404.png)

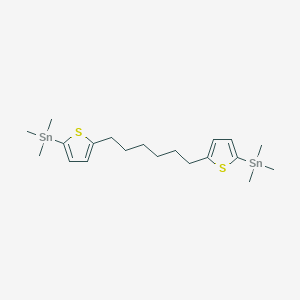
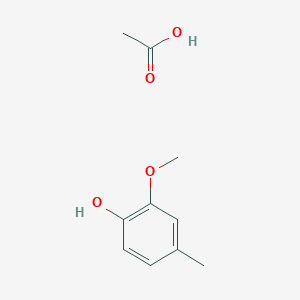
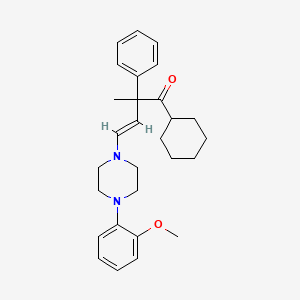
![S-2-Benzothiazolyl (alphaZ)-5-amino-I+/--[(triphenylmethoxy)imino]-1,2,4-thiadiazole-3-ethanethioate](/img/structure/B12091427.png)
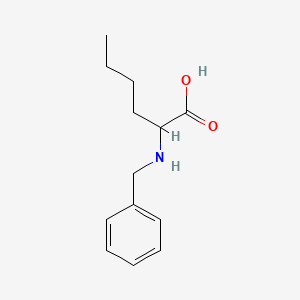

![6-Chloro-2-(4-pyridinylmethyl)-1H-benz[de]isoquinoline-1,3(2H)-dione](/img/structure/B12091449.png)
![3-[Methyl(propyl)amino]propanoic acid](/img/structure/B12091459.png)
